molecular formula C15H17Cl2NO2 B4911957 1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one

1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one

Cat. No.: B4911957
M. Wt: 314.2 g/mol
InChI Key: PRKGBQBJHBMGEW-UHFFFAOYSA-N
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Description

1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one is a synthetic organic compound with a complex structure It features a pyrrolone ring substituted with a 3,5-dichlorophenyl group, a hydroxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common route starts with the preparation of the 3,5-dichlorophenylpropan-2-yl intermediate, which is then subjected to cyclization and functional group modifications to form the final pyrrolone structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while nucleophilic substitution of the dichlorophenyl group can yield a variety of substituted derivatives.

Scientific Research Applications

1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one: Unique due to its specific substitution pattern and functional groups.

    Other Pyrrolone Derivatives: Compounds with different substituents on the pyrrolone ring, which may exhibit varying biological activities and chemical properties.

    Phenylpropanolamine Derivatives: Compounds with similar phenylpropanolamine structures but different functional groups, leading to distinct pharmacological profiles.

Uniqueness

This compound stands out due to its specific combination of a dichlorophenyl group, a hydroxy group, and a pyrrolone ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(3,5-dichlorophenyl)propan-2-yl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-8-9(2)14(20)18(13(8)19)15(3,4)10-5-11(16)7-12(17)6-10/h5-7,13,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGBQBJHBMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1O)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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